molecular formula C8H11N B13407341 N,N,4-trideuterio-2,3-dimethylaniline

N,N,4-trideuterio-2,3-dimethylaniline

Cat. No.: B13407341
M. Wt: 124.20 g/mol
InChI Key: VVAKEQGKZNKUSU-JJBFAFJOSA-N
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Description

2,3-Dimethylaniline-d3 is a deuterated derivative of 2,3-Dimethylaniline, an organic compound with the molecular formula C8H11N. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific research applications, particularly in the field of analytical chemistry. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylaniline-d3 can be synthesized through several methods. One common approach involves the deuteration of 2,3-Dimethylaniline. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For example, the reaction can be carried out in the presence of a deuterated solvent and a catalyst to facilitate the exchange.

Industrial Production Methods

Industrial production of 2,3-Dimethylaniline-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems. The deuterated compound is then purified through distillation or crystallization to achieve the desired level of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylaniline-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, substituted anilines, and various reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dimethylaniline-d3 has a wide range of applications in scientific research:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for quantitative analysis.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylaniline-d3 primarily involves its role as a stable isotope-labeled compound. In mass spectrometry, it serves as an internal standard, allowing for accurate quantification of analytes by compensating for variations in sample preparation and instrument response. The deuterium atoms provide a distinct mass difference, enabling precise detection and measurement.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylaniline: The non-deuterated version of the compound.

    2,4-Dimethylaniline: A positional isomer with methyl groups at different positions on the benzene ring.

    3,4-Dimethylaniline: Another positional isomer with different methyl group placements.

Uniqueness

2,3-Dimethylaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate and reliable quantification in mass spectrometry, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C8H11N

Molecular Weight

124.20 g/mol

IUPAC Name

N,N,4-trideuterio-2,3-dimethylaniline

InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2

InChI Key

VVAKEQGKZNKUSU-JJBFAFJOSA-N

Isomeric SMILES

[2H]C1=CC=C(C(=C1C)C)N([2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)N)C

Origin of Product

United States

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